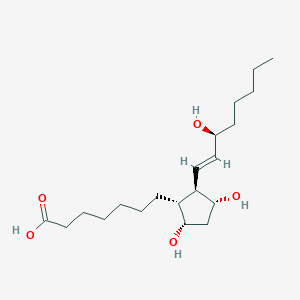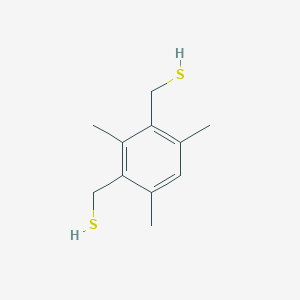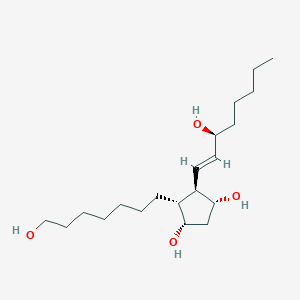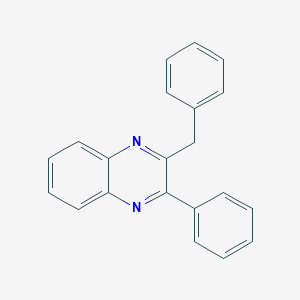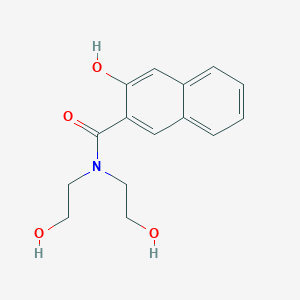
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide, commonly known as HENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HENA is a naphthalene-based derivative that has two hydroxyethyl groups and a hydroxyl group attached to its naphthalene ring.
作用機序
The mechanism of action of HENA is not fully understood. However, it has been suggested that HENA exerts its biological effects by modulating various signaling pathways. HENA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HENA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
生化学的および生理学的効果
HENA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HENA has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, HENA has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
実験室実験の利点と制限
HENA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. HENA is also soluble in various solvents, which makes it easy to use in different experimental setups. However, HENA has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, HENA may exhibit different biological effects depending on the concentration used, which may require careful optimization of experimental conditions.
将来の方向性
There are several future directions for the study of HENA. One potential area of research is the development of HENA-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of HENA's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
Conclusion:
In conclusion, HENA is a naphthalene-based derivative that has gained significant attention in scientific research due to its potential applications in various fields. HENA has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. HENA has several advantages for lab experiments, but also has some limitations that require careful optimization of experimental conditions. Further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
合成法
The synthesis of HENA involves the reaction of 2-naphthoyl chloride with diethanolamine in the presence of a base. The resulting product is then hydrolyzed with sodium hydroxide to obtain HENA. This synthesis method has been optimized to produce HENA in high yield and purity.
科学的研究の応用
HENA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. HENA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, HENA has been investigated for its use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
10089-93-7 |
|---|---|
製品名 |
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide |
分子式 |
C15H17NO4 |
分子量 |
275.3 g/mol |
IUPAC名 |
3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c17-7-5-16(6-8-18)15(20)13-9-11-3-1-2-4-12(11)10-14(13)19/h1-4,9-10,17-19H,5-8H2 |
InChIキー |
AWOGQGYSUKXISO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
その他のCAS番号 |
10089-93-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



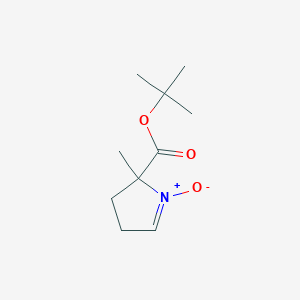
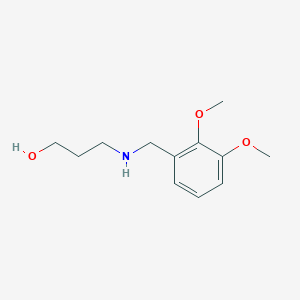
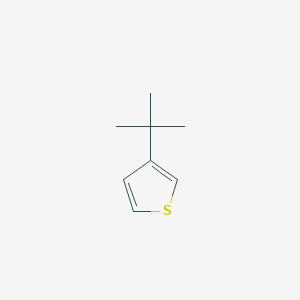
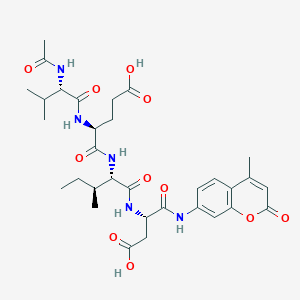
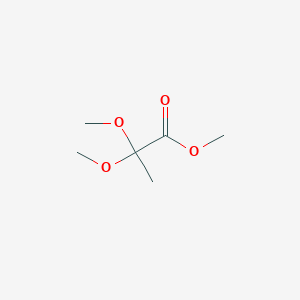
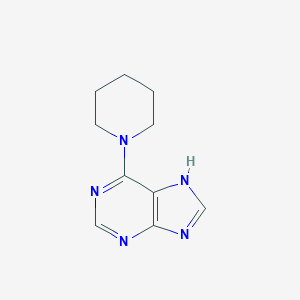
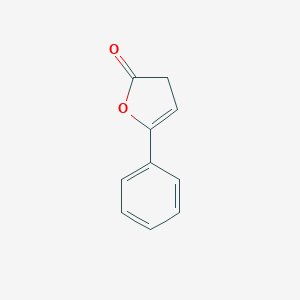
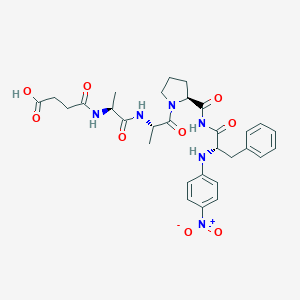
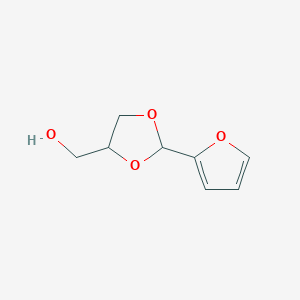
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
